molecular formula C22H27BrN2O B3026153 Para-bromofentanyl CAS No. 117994-23-7

Para-bromofentanyl

Cat. No.: B3026153
CAS No.: 117994-23-7
M. Wt: 415.4 g/mol
InChI Key: UTXQWNZEVFXSIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, also known as p-Bromofentanyl, is an opioid analgesic drug . The primary target of p-Bromofentanyl is the Mu opioid receptor (MOR) . This receptor is primarily involved in pain perception, making Mu opioid agonists like p-Bromofentanyl potent analgesics .

Mode of Action

p-Bromofentanyl, like other opioids, works by binding to the Mu opioid receptors in the brain and spinal cord . This binding inhibits the transmission of pain signals, leading to potent sedation and analgesia . It can also cause side effects such as itching, nausea, and potentially serious respiratory depression .

Biochemical Pathways

The metabolism of p-Bromofentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These metabolic pathways are crucial for the elimination of the drug from the body.

Pharmacokinetics

Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl, the metabolism of p-bromofentanyl can be anticipated to be similar .

Result of Action

The molecular and cellular effects of p-Bromofentanyl’s action include potent sedation and analgesia, along with side effects such as itching, nausea, and potentially serious respiratory depression . These effects are similar to those of fentanyl itself .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Bromofentanyl. It’s important to note that like other opioids, p-Bromofentanyl has a high potential for addiction and severe adverse effects, including coma and death .

Biochemical Analysis

Biochemical Properties

p-Bromofentanyl, like other fentanyl analogues, interacts with the opioid receptors in the body . These receptors are proteins that bind opioids and other pain relieving substances. The nature of these interactions involves the compound binding to the receptor, which triggers a biochemical reaction resulting in pain relief .

Cellular Effects

p-Bromofentanyl affects various types of cells, primarily nerve cells, by influencing cell signaling pathways . It impacts gene expression and cellular metabolism, leading to changes in the function of these cells .

Molecular Mechanism

The molecular mechanism of action of p-Bromofentanyl involves binding interactions with biomolecules, specifically opioid receptors . This binding can lead to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of p-Bromofentanyl can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of p-Bromofentanyl can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

p-Bromofentanyl is involved in metabolic pathways that include interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

p-Bromofentanyl is transported and distributed within cells and tissues .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: para-Bromofentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry: para-Bromofentanyl is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of fentanyl analogs in various samples .

Biology and Medicine: The compound has antinociceptive activity, making it useful in pain management research. It is structurally similar to known opioids and is studied for its effects on the Mu opioid receptor .

Industry: In the pharmaceutical industry, this compound is used to develop new opioid analgesics with improved properties, such as increased potency and reduced side effects .

Comparison with Similar Compounds

Comparison: para-Bromofentanyl is unique due to the presence of a bromine atom in its structure, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to other fentanyl analogs, this compound may have different binding affinities and potencies at the Mu opioid receptor, leading to variations in its analgesic and sedative effects .

Biological Activity

Para-bromofentanyl is a synthetic opioid that belongs to the class of fentanyl analogs. It is structurally related to fentanyl, a potent analgesic used in medical settings, but with variations that may influence its biological activity, potency, and safety profile. This article explores the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and potential implications for public health.

Chemical Structure and Pharmacodynamics

This compound (CAS 117994-23-7) is characterized by the presence of a bromine atom at the para position of the phenyl ring in the fentanyl structure. This modification can significantly alter its interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects.

Table 1: Comparison of Fentanyl and Its Analog this compound

CompoundMu-opioid Receptor AffinityPotency (relative to morphine)Analgesic Activity
FentanylHigh80-100 timesStrong
This compoundModerateUnknownAntinociceptive

The biological activity of this compound suggests it possesses antinociceptive properties, although specific potency data relative to morphine remains limited . The structural modifications in this compound may lead to differences in receptor binding affinity and selectivity compared to its parent compound, fentanyl.

This compound acts primarily as an agonist at the mu-opioid receptor. The binding of this compound to MOR leads to a series of intracellular events that result in reduced perception of pain. This mechanism is similar to other opioids but may vary in efficacy and side effects due to its unique structural features.

Research indicates that modifications in the fentanyl structure can lead to changes in both agonist activity and side effect profiles, including respiratory depression, which is a significant concern with opioid use .

Case Studies and Clinical Observations

Recent case studies have highlighted the emergence of this compound in illicit drug markets, raising concerns about its potential for misuse and overdose. A report from Michigan indicated an increase in fatalities associated with synthetic opioids, including various fentanyl analogs .

Case Study Summary:

  • Location: Michigan
  • Findings: Increased detection of this compound among overdose victims.
  • Co-occurring Substances: Many decedents tested positive for additional substances such as methamphetamine and benzoylecgonine.

These findings underscore the importance of monitoring emerging synthetic opioids like this compound, particularly as they may be involved in poly-drug use scenarios that complicate treatment and increase overdose risk .

Research Findings on Biological Activity

Research into the biological activity of this compound has focused on its pharmacological effects and safety profile. Studies have shown that while it exhibits antinociceptive activity, its potency relative to traditional opioids like morphine remains less well-defined.

Key Research Insights:

  • Affinity for Opioid Receptors: this compound has been shown to interact with mu-opioid receptors but with varying degrees of efficacy compared to fentanyl.
  • Safety Profile: The potential for respiratory depression and other side effects associated with opioid use is a significant concern, especially given the potency of related compounds .
  • Public Health Implications: The rise in this compound use highlights the need for enhanced toxicological screening and public health strategies to address opioid-related overdoses .

Properties

IUPAC Name

N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXQWNZEVFXSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036971
Record name p-Bromofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117994-23-7
Record name p-Bromofentanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117994237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-BROMOFENTANYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YML8X2JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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